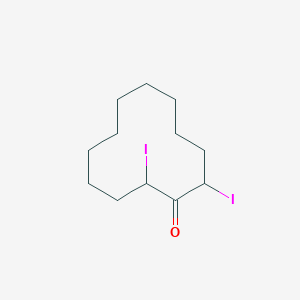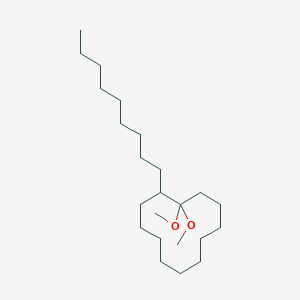![molecular formula C26H20N8 B12591778 2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-46-7](/img/structure/B12591778.png)
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(But-1-ene-1,4-diyl)bis[6-(pirimidin-2-il)-1H-benzimidazol] es un compuesto orgánico complejo que pertenece a la clase de derivados de benzimidazol. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto en particular presenta un enlace buteno entre dos unidades de benzimidazol, cada una sustituida con un grupo pirimidinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,2’-(But-1-ene-1,4-diyl)bis[6-(pirimidin-2-il)-1H-benzimidazol] típicamente involucra los siguientes pasos:
Formación de unidades de benzimidazol: Las unidades de benzimidazol se pueden sintetizar mediante la condensación de o-fenilendiamina con ácidos carboxílicos o sus derivados en condiciones ácidas.
Introducción de grupos pirimidinil: Los grupos pirimidinil se pueden introducir mediante reacciones de sustitución nucleofílica utilizando derivados de pirimidina apropiados.
Reacción de acoplamiento: El paso final involucra el acoplamiento de dos unidades de benzimidazol a través de un enlace buteno. Esto se puede lograr utilizando una reacción de acoplamiento cruzado, como la reacción de Heck, donde se emplea un catalizador de paladio.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, sería crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2,2’-(But-1-ene-1,4-diyl)bis[6-(pirimidin-2-il)-1H-benzimidazol] puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la formación de derivados dihidro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en medio ácido.
Reducción: Borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) en solventes anhidros.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como hidruro de sodio (NaH) o carbonato de potasio (K₂CO₃).
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados dihidro.
Sustitución: Varios derivados de benzimidazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2,2’-(But-1-ene-1,4-diyl)bis[6-(pirimidin-2-il)-1H-benzimidazol] tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos con potenciales propiedades catalíticas.
Biología: Se investiga su potencial como agente antimicrobiano y antiviral debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Se explora por sus propiedades anticancerígenas, particularmente en el objetivo de enzimas y receptores específicos involucrados en la proliferación de células cancerosas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de 2,2’-(But-1-ene-1,4-diyl)bis[6-(pirimidin-2-il)-1H-benzimidazol] involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad e interrumpiendo los procesos celulares. En las células cancerosas, puede interferir con las vías de señalización, lo que lleva a la apoptosis o al arresto del ciclo celular.
Comparación Con Compuestos Similares
Compuestos similares
2,2’-(But-2-ene-1,4-diyl)bis(isoindolina-1,3-diona): Similar en estructura pero con unidades de isoindolina-1,3-diona en lugar de benzimidazol.
2,2’-(Butano-1,4-diyl)bis(1H-benzo[d]-imidazol-2,1-diyl)diacético ácido: Presenta un enlace butano y grupos adicionales de ácido acético.
Singularidad
2,2’-(But-1-ene-1,4-diyl)bis[6-(pirimidin-2-il)-1H-benzimidazol] es único debido a su combinación específica de grupos benzimidazol y pirimidinil unidos por un grupo buteno. Esta estructura confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
648415-46-7 |
|---|---|
Fórmula molecular |
C26H20N8 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)but-1-enyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H20N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1,3-5,7-16H,2,6H2,(H,31,33)(H,32,34) |
Clave InChI |
ZVKZLWAVTSLISP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)


![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)


![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)

